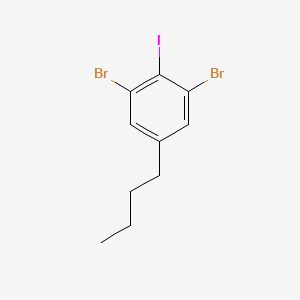
2,6-Dibromo-4-n-butyliodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-4-n-butyliodobenzene: is an organic compound with the molecular formula C10H11Br2I . This compound is characterized by the presence of two bromine atoms and one iodine atom attached to a benzene ring, along with a butyl group. It is a polysubstituted benzene derivative, which makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-n-butyliodobenzene typically involves the bromination and iodination of a benzene derivative. One common method is the electrophilic aromatic substitution where bromine and iodine are introduced to the benzene ring in the presence of catalysts like FeBr3 for bromination and I2 with an oxidizing agent for iodination .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from simpler benzene derivatives. The process often includes:
Bromination: Using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Iodination: Using iodine (I2) with an oxidizing agent.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions where the bromine or iodine atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Bromination: Br2/FeBr3
Iodination: I2 with an oxidizing agent
Suzuki-Miyaura Coupling: Palladium catalyst, base, and boronic acid
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Benzenes: Formed through substitution reactions.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a substrate in various catalytic reactions.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique substituents.
Industry:
Material Science: Used in the development of new materials with specific properties.
Dye Synthesis: Intermediate in the production of dyes and pigments.
作用机制
The mechanism of action of 2,6-Dibromo-4-n-butyliodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating various substitution and coupling reactions .
相似化合物的比较
- 2,6-Dibromo-4-nitroaniline
- 2,6-Dibromo-4-(trifluoromethyl)aniline
- 2,6-Dibromo-4-phenoxyphenol
Comparison:
- Unique Substituents : The presence of both bromine and iodine atoms along with a butyl group makes 2,6-Dibromo-4-n-butyliodobenzene unique compared to other similar compounds.
- Reactivity : The combination of bromine and iodine provides unique reactivity patterns, making it suitable for specific synthetic applications .
生物活性
2,6-Dibromo-4-n-butyliodobenzene is an organic compound characterized by its unique structure and halogen substitutions. The compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C10H12Br2, and it features a butyl group attached to a benzene ring that is substituted with two bromine atoms. The presence of these halogens significantly influences its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with various enzymes, potentially altering their activity. This interaction is often facilitated by the electron-withdrawing nature of bromine atoms, which can enhance the compound's binding affinity to enzyme active sites .
- Oxidative Stress Modulation : Studies indicate that compounds with similar structures can influence oxidative stress pathways in cells. This modulation can lead to protective effects against cellular damage caused by reactive oxygen species (ROS) .
- Receptor Binding : The structural features of this compound suggest potential interactions with biological receptors, which may lead to altered signaling pathways within cells.
In Vitro Studies
Recent research has focused on the effects of this compound on various cell lines. For instance:
- Cell Viability Assays : In studies involving human cancer cell lines, the compound demonstrated dose-dependent cytotoxicity, indicating potential as an anticancer agent. The IC50 values varied depending on the cell type, suggesting selective toxicity .
- Oxidative Stress Assessment : The compound was shown to reduce oxidative stress markers in treated cells compared to control groups, highlighting its potential as a protective agent against oxidative damage .
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:
- Toxicology Reports : In rodent models, doses of the compound were evaluated for toxicity. Results indicated that at low concentrations, the compound exhibited minimal adverse effects while maintaining significant biological activity .
- Therapeutic Applications : Preliminary findings suggest that the compound may have applications in treating inflammatory diseases due to its ability to modulate immune responses .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of this compound against breast cancer cells. The results indicated that the compound inhibited cell proliferation and induced apoptosis through caspase activation pathways. This study emphasizes the need for further exploration into its mechanisms and therapeutic applications in oncology.
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that the compound could mitigate neuronal loss and improve cognitive function in treated animals, potentially through antioxidant mechanisms .
Data Summary
属性
分子式 |
C10H11Br2I |
|---|---|
分子量 |
417.91 g/mol |
IUPAC 名称 |
1,3-dibromo-5-butyl-2-iodobenzene |
InChI |
InChI=1S/C10H11Br2I/c1-2-3-4-7-5-8(11)10(13)9(12)6-7/h5-6H,2-4H2,1H3 |
InChI 键 |
PDFBKMDPONGABY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC(=C(C(=C1)Br)I)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















